molecular formula C19H21N5O4 B2555434 methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 846597-86-2

methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No. B2555434
M. Wt: 383.408
InChI Key: MXTSBPZYVDGUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
BenchChem offers high-quality methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Characterization

Compounds with structures similar to the specified chemical have been synthesized and characterized to understand their molecular and crystal structures. For example, a study by Mao, Hu, Wang, Du, and Xu (2015) synthesized a compound and analyzed its molecular structure through X-ray crystallography, revealing interactions that form dimers and further molecular packing arrangements in the crystal lattice (Mao et al., 2015).

Antimicrobial Activity

Pyrimidinone derivatives have been explored for their antimicrobial properties. Kumari et al. (2017) synthesized novel triazole-tagged thieno[2,3-d]pyrimidinone derivatives and evaluated their antibacterial activity against both Gram-negative and Gram-positive bacteria, finding significant activity and highlighting the potential of such compounds in antimicrobial research (Kumari et al., 2017).

Synthesis Methodologies

Research also focuses on developing efficient synthesis methodologies for pyrimidinone derivatives. For instance, the synthesis of 2-(pyrimidin-2'-yl)acetic acids and esters, as described by Brown and Waring (1977), provides a general route to these compounds, which could be applicable to the synthesis of the specified chemical (Brown & Waring, 1977).

Supramolecular Assemblies

Pyrimidinone functionalities are used in designing supramolecular assemblies due to their hydrogen bonding capabilities. Beijer, Sijbesma, Kooijman, Spek, and Meijer (1998) demonstrated the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, highlighting their utility in constructing supramolecular structures (Beijer et al., 1998).

Antioxidant Activity

The antioxidant properties of pyrimidinone derivatives have been evaluated, with compounds showing significant activity. This suggests potential applications in areas where oxidative stress is a concern, such as in the development of therapeutic agents or protective materials (Chkirate et al., 2020).

properties

IUPAC Name

methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-12-5-7-13(8-6-12)22-9-4-10-23-15-16(20-18(22)23)21(2)19(27)24(17(15)26)11-14(25)28-3/h5-8H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTSBPZYVDGUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl [1-methyl-9-(4-methylphenyl)-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.